REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl[C:11]1[CH:16]=[C:15](Cl)[N:14]=[CH:13][N:12]=1.C(=O)([O-])[O-].[K+].[K+].[OH:24][C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=1[CH2:31][C:32]([O:34][CH3:35])=[O:33]>CN(C)C=O>[C:4]([C:3]1[CH:6]=[CH:7][CH:8]=[CH:9][C:2]=1[O:1][C:15]1[N:14]=[CH:13][N:12]=[C:11]([O:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=2[CH2:31][C:32]([O:34][CH3:35])=[O:33])[CH:16]=1)#[N:5] |f:2.3.4|
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Name
|
|
Quantity
|
34.9 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C#N)C=CC=C1
|
Name
|
|
Quantity
|
29.8 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=NC(=C1)Cl
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
540 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Type
|
CUSTOM
|
Details
|
under stirring to 100
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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this mixture is heated
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Type
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TEMPERATURE
|
Details
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the temperature was increased to 120
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Type
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STIRRING
|
Details
|
under stirring for 5 hrs
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Duration
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5 h
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Type
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CUSTOM
|
Details
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Afterwards, N,N-dimethylformamide was recovered
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Type
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CONCENTRATION
|
Details
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by concentrating the reaction mixture under reduced pressure, 150 mL of toluene and 100 mL of water
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Type
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ADDITION
|
Details
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were added to the residue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the solid
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
WAIT
|
Details
|
The solution was left
|
Type
|
CUSTOM
|
Details
|
to stand still for separation of an organic phase
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(OC2=CC(=NC=N2)OC2=C(C=CC=C2)CC(=O)OC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |